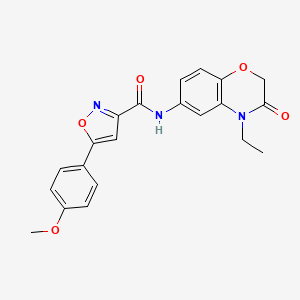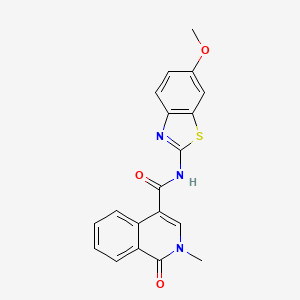![molecular formula C17H22N2O2 B4504829 N-[2-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4504829.png)
N-[2-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide
Übersicht
Beschreibung
N-[2-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.168127949 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of cyclopropanecarboxamide derivatives, including their chemical properties and crystal structures, are fundamental for understanding their potential applications in scientific research. For example, the study of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives highlights the methods for synthesizing such compounds and their structural analysis via X-ray diffraction, revealing the importance of the cyclohexane ring's conformation and molecular interactions (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antidepressant Potential
The exploration of cyclopropanecarboxylic acid derivatives as potential antidepressants illustrates the therapeutic relevance of this class of compounds. A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated for their antidepressant activity, with some showing greater activity than established medications. This research indicates the potential for developing new antidepressant drugs based on cyclopropanecarboxamide derivatives (Bonnaud et al., 1987).
NMDA Receptor Antagonism
The design and synthesis of conformationally restricted analogues of milnacipran, which include cyclopropanecarboxamide derivatives, demonstrate their potential as NMDA receptor antagonists. These compounds, through their unique structural features, offer insights into the development of new therapeutic agents targeting the NMDA receptor, highlighting the application of cyclopropanecarboxamide derivatives in neuropharmacology (Shuto et al., 1998).
DNA-Intercalating Agents
Research into phenylquinoline-8-carboxamides demonstrates the application of specific carboxamide derivatives as DNA-intercalating agents, indicating their potential use in cancer therapy. The modification of the phenyl ring in these compounds affects their DNA binding ability, which is crucial for their antitumor activity, underscoring the importance of structural features in designing effective intercalating agents (Atwell, Baguley, & Denny, 1989).
Eigenschaften
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(13-9-10-13)18-15-8-4-3-7-14(15)17(21)19-11-5-1-2-6-12-19/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZWVECQZPJTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-dimethyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4504750.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B4504758.png)
![7,8-dimethyl-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4504761.png)
![1-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B4504768.png)

![4-methyl-1-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B4504790.png)
![1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4504795.png)
![benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B4504802.png)
![4-methoxy-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B4504806.png)
![N-(3-chlorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4504814.png)
![3-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4504818.png)
![N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4504820.png)
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4504821.png)
